

GZ-11608: Application Notes and Protocols for Experimental Use

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Compound of Interest

Compound Name: GZ-11608

Cat. No.: B12374584

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Introduction

GZ-11608 is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein responsible for the packaging of monoamine neurotransmitters into synaptic vesicles.[1][2][3] By competitively inhibiting VMAT2, **GZ-11608** disrupts the storage of neurotransmitters like dopamine, making it a valuable tool for studying the consequences of altered monoaminergic neurotransmission.[2][3] Its high affinity and selectivity for VMAT2 suggest a lower potential for off-target effects.[2][3] **GZ-11608** has demonstrated efficacy in preclinical models of methamphetamine use disorder by reducing the neurochemical and behavioral effects of the psychostimulant.[2]

These application notes provide detailed protocols for the preparation and experimental use of **GZ-11608** in both in vitro and in vivo research settings.

Physicochemical Properties and Storage

Property	Value	Reference
CAS Number	2141974-01-6	[1]
Appearance	Solid	[1]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	[1]

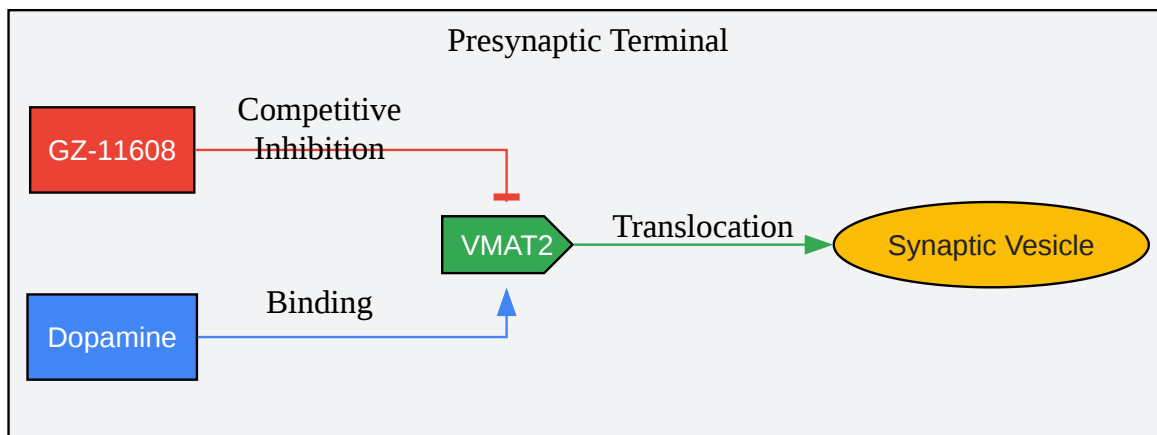
Quantitative Data Summary

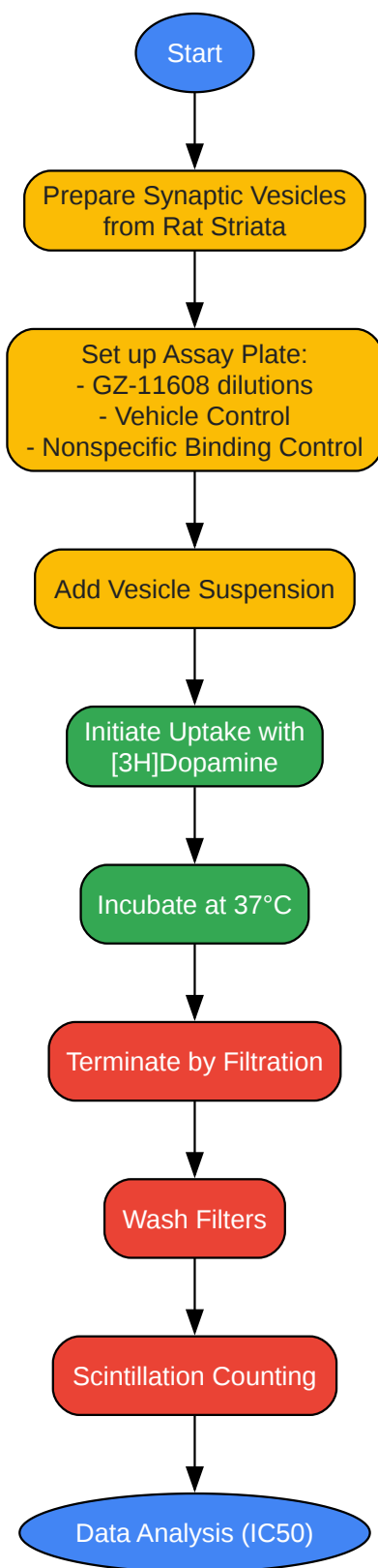
The following table summarizes the key quantitative parameters of **GZ-11608**'s interaction with VMAT2.

Parameter	Value	Description	Reference
K _i	25 nM	Inhibitor constant, indicating the affinity of GZ-11608 for VMAT2.	[1][2][3]
EC ₅₀	620 nM	Half maximal effective concentration for the release of vesicular dopamine.	[2][3]

Signaling Pathway and Mechanism of Action

GZ-11608 acts as a competitive inhibitor at the VMAT2 transporter. This means it directly competes with monoamine neurotransmitters, such as dopamine, for binding to the transporter, thereby preventing their uptake into synaptic vesicles. This leads to a decrease in the vesicular pool of neurotransmitters available for release into the synapse.





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References

- 1. GZ-11608 | Monoamine Transporter | 2141974-01-6 | Invivochem [[invivochem.com](https://www.invivochem.com)]
- 2. GZ-11608, a Vesicular Monoamine Transporter-2 Inhibitor, Decreases the Neurochemical and Behavioral Effects of Methamphetamine - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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